AIM-100: A Deep Dive into the Mechanism of Action of a Potent and Selective Ack1 Inhibitor
AIM-100: A Deep Dive into the Mechanism of Action of a Potent and Selective Ack1 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of AIM-100, a potent and selective small molecule inhibitor of the non-receptor tyrosine kinase, Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Ack1 signaling pathway in oncology.
Introduction to Ack1: A Critical Node in Cancer Signaling
Activated Cdc42-associated kinase 1 (Ack1) is a non-receptor tyrosine kinase that has emerged as a significant player in the progression of various cancers, including prostate, breast, pancreatic, and lung cancer.[1][2][3] Ack1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, transducing these extracellular cues to intracellular effectors that promote cell survival, proliferation, and resistance to therapy.[1][3][4] The gene encoding Ack1, TNK2, is frequently amplified in several tumor types, and its overexpression or aberrant activation is often correlated with poor prognosis and advanced disease.[2][5]
Ack1 exerts its oncogenic functions through the phosphorylation of key downstream targets at unique tyrosine residues.[4] Notable substrates include the androgen receptor (AR), crucial for prostate cancer progression, and the pro-survival kinase AKT.[1][2][4] By modulating the activity of these critical proteins, Ack1 contributes to hormone-refractory cancer growth and resistance to standard treatments.[1][3] This central role in driving cancer progression makes Ack1 an attractive target for therapeutic intervention.
AIM-100: A Selective Inhibitor of Ack1 Kinase Activity
AIM-100 is a small molecule inhibitor identified through high-throughput screening as a potent and selective inhibitor of Ack1.[4] It belongs to the 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine class of compounds.[6]
Direct Inhibition of Ack1
The primary mechanism of action of AIM-100 is the direct inhibition of the kinase activity of Ack1. It is a highly specific inhibitor with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Inhibitor | Target | IC50 (nM) | Reference |
| AIM-100 | Ack1 | 21 - 24 | [4][7] |
Table 1: In vitro inhibitory activity of AIM-100 against Ack1 kinase.
AIM-100 exhibits high selectivity for Ack1 over a panel of other kinases, including members of the PI3K and AKT subfamilies, indicating a targeted inhibitory profile.[7]
Downstream Signaling Effects of AIM-100
By inhibiting Ack1, AIM-100 effectively blocks the phosphorylation of its key downstream substrates, leading to a cascade of anti-cancer effects.
Inhibition of AKT Phosphorylation
A critical downstream effector of Ack1 is the serine/threonine kinase AKT. Ack1 phosphorylates AKT at a unique site, Tyrosine 176 (Tyr176), which is crucial for its full activation in a PI3K-independent manner.[1][2] AIM-100 treatment effectively suppresses this Ack1-mediated phosphorylation of AKT at Tyr176.[1][2]
Suppression of Androgen Receptor (AR) Activity
In prostate cancer, Ack1 directly phosphorylates the Androgen Receptor (AR) at Tyrosine 267 (Tyr267).[6] This phosphorylation event is critical for ligand-independent AR activation and the transcription of AR target genes, driving the growth of castration-resistant prostate cancer (CRPC).[6] AIM-100 has been shown to inhibit the phosphorylation of AR at Tyr267, thereby suppressing AR transcriptional activity even in an androgen-depleted environment.[6]
Cellular and In Vivo Consequences of Ack1 Inhibition by AIM-100
The disruption of Ack1-mediated signaling by AIM-100 translates into significant anti-cancer effects at both the cellular and whole-organism levels.
Cell Cycle Arrest and Apoptosis
Treatment of various cancer cell lines with AIM-100 leads to cell cycle arrest in the G1 phase.[2] This inhibition of cell cycle progression is a direct consequence of the suppression of pro-proliferative signaling pathways. Prolonged inhibition of Ack1 signaling by AIM-100 ultimately induces apoptosis, or programmed cell death, in cancer cells.[2]
Inhibition of Cancer Cell Proliferation
AIM-100 has demonstrated the ability to inhibit the proliferation of a range of cancer cell lines derived from pancreatic, breast, and lung tumors. The growth inhibitory effects are observed with GI50 values in the mid-micromolar range.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| CD-18 | Pancreatic | 7-8 | [7] |
| Panc-1 | Pancreatic | 7-8 | [7] |
| OV90 | Ovarian | 7-8 | [7] |
| MCF-7 | Breast | 7-8 | [7] |
| MDA-MB-468 | Breast | 7-8 | [7] |
Table 2: In vitro growth inhibitory activity of AIM-100 in various cancer cell lines.
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of AIM-100. In a mouse xenograft model of castration-resistant prostate cancer, AIM-100 treatment suppressed tumor growth.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on AIM-100.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of AIM-100 against Ack1 kinase.
-
Reagents and Setup:
-
Recombinant human Ack1 enzyme.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP at a concentration near the Km for Ack1.
-
A suitable substrate, such as a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1.
-
AIM-100 serially diluted in DMSO.
-
96-well assay plates.
-
-
Procedure:
-
Add kinase buffer, recombinant Ack1 enzyme, and the serially diluted AIM-100 or DMSO (vehicle control) to the wells of the assay plate.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify the amount of substrate phosphorylation. This can be achieved through various methods, such as:
-
ELISA-based: Using a phosphotyrosine-specific antibody.
-
Radiometric: Using [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Plot the percentage of kinase activity against the logarithm of the AIM-100 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the effect of AIM-100 on cancer cell proliferation.
-
Cell Seeding:
-
Harvest cancer cells (e.g., LNCaP, LAPC4) during their logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of AIM-100 in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of AIM-100 or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the AIM-100 concentration to determine the GI50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with AIM-100.
-
Cell Treatment and Harvesting:
-
Culture cancer cells in larger format plates or flasks and treat them with AIM-100 at a desired concentration or with DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent the staining of double-stranded RNA.
-
Incubate the cells in the staining solution in the dark for at least 30 minutes.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Acquire the fluorescence data for the DNA dye.
-
Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
AIM-100 is a potent and selective inhibitor of Ack1 tyrosine kinase. Its mechanism of action involves the direct inhibition of Ack1's catalytic activity, leading to the suppression of key downstream signaling pathways mediated by AKT and the androgen receptor. This targeted inhibition results in cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation. The preclinical in vitro and in vivo data strongly support the therapeutic potential of targeting Ack1 with AIM-100 in various cancers, particularly those driven by aberrant Ack1 signaling. Further investigation and development of Ack1 inhibitors like AIM-100 are warranted to translate these promising findings into clinical applications.
References
- 1. Effect of Ack1 tyrosine kinase inhibitor on ligand-independent androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ack1 tyrosine kinase activation correlates with pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Shepherding AKT and androgen receptor by Ack1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
